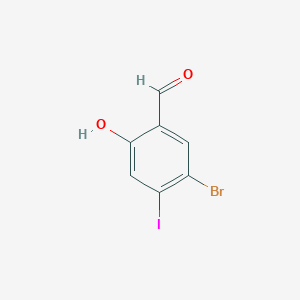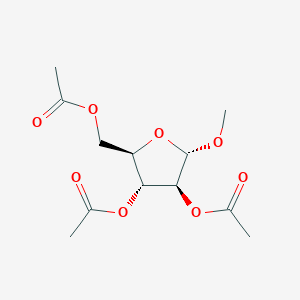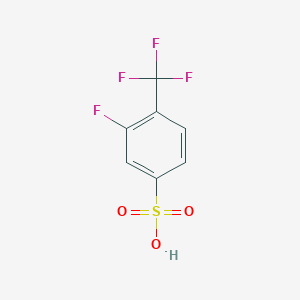
(7-Ethylisoquinolin-1-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Ethylisoquinolin-1-yl)methanamine is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an ethyl group at the 7th position of the isoquinoline ring and a methanamine group at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethylisoquinolin-1-yl)methanamine typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amination: The methanamine group can be introduced through reductive amination, where the isoquinoline aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Oxidation: (7-Ethylisoquinolin-1-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Isoquinoline N-oxides or aldehydes.
Reduction: Isoquinoline amines or alcohols.
Substitution: Isoquinoline derivatives with various substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (7-Ethylisoquinolin-1-yl)methanamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound without the ethyl and methanamine groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
(7-Methylisoquinolin-1-yl)methanamine: Similar compound with a methyl group instead of an ethyl group.
Uniqueness
(7-Ethylisoquinolin-1-yl)methanamine is unique due to the specific positioning of the ethyl and methanamine groups, which can influence its chemical reactivity and biological activity compared to other isoquinoline derivatives.
属性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
(7-ethylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-2-9-3-4-10-5-6-14-12(8-13)11(10)7-9/h3-7H,2,8,13H2,1H3 |
InChI 键 |
HGXBNTWUDHNXAB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)C=CN=C2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




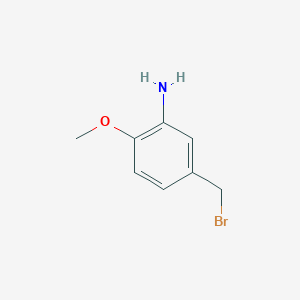
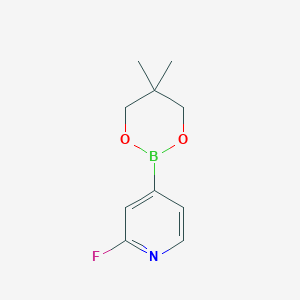
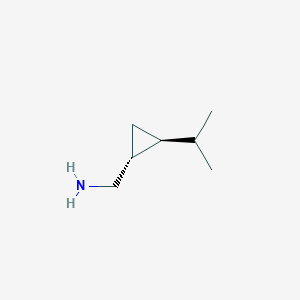
![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
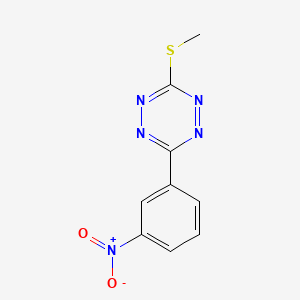

![4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13350194.png)
